molecular formula C10H9F3O2 B1295495 Ethyl 3-(trifluoromethyl)benzoate CAS No. 76783-59-0

Ethyl 3-(trifluoromethyl)benzoate

Cat. No.: B1295495
CAS No.: 76783-59-0
M. Wt: 218.17 g/mol
InChI Key: MHNBTKIAHHECCQ-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)benzoate is an organic compound with the chemical formula C10H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzoate ester. This compound is known for its applications in various chemical processes and is widely used in different industries due to its excellent physical and chemical properties .

Scientific Research Applications

Ethyl 3-(trifluoromethyl)benzoate has numerous applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(trifluoromethyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can influence the reactivity of the compound. This compound has been shown to interact with enzymes such as catechol-2,3-dioxygenase and catechol-1,2-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with lipid kinases, such as PI3Ks, plays a role in cell proliferation, apoptosis, motility, and cell invasion . Additionally, this compound can impact glucose metabolism, further highlighting its significance in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s interaction with catechol-2,3-dioxygenase results in moderate turnover rates, while catechol-1,2-dioxygenase is strongly inhibited by the compound . These interactions at the molecular level are critical for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catechol-2,3-dioxygenase and catechol-1,2-dioxygenase, which are part of the methyl benzoate pathway in Pseudomonas putida . The compound’s metabolism results in the formation of products like 3-TFM-1,2-dihydroxy-2-hydrobenzoate and 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate . These metabolic pathways highlight the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Methyl 3-(trifluoromethyl)benzoate
  • 3-(trifluoromethyl)benzoic acid

Uniqueness

This compound is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNBTKIAHHECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227592
Record name Ethyl 3-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76783-59-0
Record name Benzoic acid, 3-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76783-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(trifluoromethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076783590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 3-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76783-59-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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